Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate is an organic compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 g/mol . It belongs to the class of piperidinecarboxylates, which are characterized by a piperidine ring bearing a carboxylate group. This compound is used as a versatile small molecule scaffold in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate typically involves the esterification of 4-piperidinecarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion . The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-piperidinecarboxylate: A similar compound with a simpler structure, used in similar applications.
Icaridin: Another piperidine derivative used as an insect repellent.
Uniqueness
Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized molecules and in various research applications .
Biological Activity
Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate is a compound with significant biological activity, primarily due to its structural features that allow it to interact with various molecular targets. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with an ethyl ester and a branched alkyl chain. Its molecular formula is C11H19NO2, and it has a molecular weight of approximately 197.28 g/mol. The unique substitution pattern on the piperidine ring contributes to its distinct chemical and biological properties.
The biological activity of this compound is attributed to its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. It has been shown to interact with specific targets within the central nervous system, influencing neurotransmitter systems such as dopamine and norepinephrine.
Key Mechanisms:
- Enzyme Modulation : The compound can affect various enzymes, potentially altering metabolic pathways.
- Receptor Interaction : It exhibits binding affinity to certain receptors, which may lead to physiological changes.
- Signal Transduction : The compound may influence signaling cascades that regulate cellular responses.
Pharmacological Applications
This compound has been investigated for its potential therapeutic properties in several areas:
- Cardiovascular Effects : Some derivatives have demonstrated the ability to lower blood pressure without causing reflex tachycardia, making them candidates for hypertension treatment .
- Neuropharmacology : Compounds similar to this compound have shown promise as dopamine transporter (DAT) inhibitors, which could be beneficial for conditions like ADHD or substance use disorders .
- Antimicrobial Activity : Research indicates that piperidine derivatives possess antimicrobial properties, potentially useful in developing new antibiotics .
Study on Cardiovascular Effects
A study evaluated the effects of N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide (a derivative) on spontaneously hypertensive rats. Results showed significant blood pressure reduction without adverse effects typically associated with L-type calcium channel blockers, suggesting a favorable safety profile .
Neuropharmacological Evaluation
In another study, a series of piperidine derivatives were synthesized and tested for their ability to inhibit DAT. These compounds exhibited high affinity for DAT and norepinephrine transporters (NET), indicating potential applications in treating neuropsychiatric disorders .
Comparison with Similar Compounds
Compound Name | Structure | Biological Activity | Applications |
---|---|---|---|
Ethyl 4-piperidinecarboxylate | Piperidine with ethyl group | Moderate enzyme modulation | Drug synthesis |
Icaridin | Piperidine derivative | Insect repellent | Pest control |
N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide | Piperidine with fluorophenyl and methoxy groups | Blood pressure reduction | Hypertension treatment |
Properties
IUPAC Name |
ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-4-15-11(14)12(9-10(2)3)5-7-13-8-6-12/h10,13H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPFSXQZRTYELP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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